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Abstract
S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive multi-target tyrosine

kinase inhibitor.[1] It was identified through a dedicated medicinal chemistry program aimed at

discovering selective inhibitors of the MET receptor tyrosine kinase, and was subsequently

found to also potently inhibit AXL/MER and FGFR1/2/3 kinases.[2] This unique selectivity

profile has positioned S49076 as a promising therapeutic agent for cancers where these

signaling pathways are dysregulated, particularly in the context of acquired resistance to other

targeted therapies.[2] This document provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and preclinical evaluation of S49076 hydrochloride.

Discovery of S49076 Hydrochloride
The discovery of S49076 was the result of a structure-based drug design and medicinal

chemistry effort to identify potent and selective inhibitors of the MET tyrosine kinase. Aberrant

MET signaling is a known driver of tumor progression in various human cancers.[2] The

program utilized structural biology and molecular modeling to optimize lead compounds for

potent and selective inhibition of the MET ATP binding pocket. This process led to the

identification of S49076, which demonstrated potent inhibition not only of MET but also of the

AXL/MER and FGFR families of receptor tyrosine kinases.[3]
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Synthesis of S49076 Hydrochloride
The hydrochloride salt of S49076 is synthesized according to the methods outlined in patent

WO2011015728 A1. While the full patent provides extensive detail, the core synthesis involves

a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

Further detailed synthetic schemes and procedures would be elaborated here based on the full

patent text.

Mechanism of Action
S49076 is an ATP-competitive inhibitor of MET, AXL, MER, and FGFR1/2/3 tyrosine kinases.[1]

By binding to the ATP pocket of these kinases, S49076 prevents their autophosphorylation and

subsequent activation of downstream signaling pathways. These pathways, including the PI3K-

AKT-mTOR and RAS-RAF-MEK-ERK cascades, are crucial for promoting cell proliferation,

survival, migration, and angiogenesis.

Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways inhibited by S49076.
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Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.
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Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activities of S49076 hydrochloride.

Table 1: In Vitro Kinase Inhibition
Kinase Target IC50 (nmol/L)

MET <20[4]

AXL <20[4]

MER <20[4]

FGFR1 <20[4]

FGFR2 <20[4]

FGFR3 <20[4]

VEGFR2 1900

Table 2: Cellular Activity
Cell Line Assay IC50 (nmol/L)

H441 MET Phosphorylation 2[5]

H441 GAB1 Phosphorylation 1[5]

GTL-16 MET Phosphorylation 3[4][5]

Human AXL-expressing MEFs AXL Phosphorylation 56[5]

RT-112 FGFR3 Phosphorylation 200

HLE Cells Colony Formation Not specified

JHH2, JHH4, JHH6 Cells Colony Formation Not specified

MDA-MB-231 AKT Phosphorylation Not specified

Table 3: In Vivo Pharmacodynamics in GTL-16
Xenografts
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Dose (mg/kg)
Time Post-treatment
(hours)

MET Phosphorylation
Inhibition (%)

3.125 2 >80

3.125 6 >80

6.25 6 95

6.25 16 58

Experimental Protocols
Kinase Inhibition Assays (Radiometric)
Radiometric kinase assays were performed to determine the IC50 values of S49076 against a

panel of kinases. The assays measure the incorporation of radiolabeled phosphate from

[γ-33P]ATP into a substrate peptide.

Radiometric Kinase Assay Workflow

Start

Prepare reaction mix:
- Kinase

- Substrate peptide
- [γ-33P]ATP

- S49076 (various concentrations)

Incubate at room temperature Stop reaction Capture phosphorylated substrate
on filter paper Wash to remove unincorporated [γ-33P]ATP Measure radioactivity using

a scintillation counter Calculate IC50 values End

Click to download full resolution via product page

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Phosphorylation Assays
The inhibition of receptor tyrosine kinase phosphorylation in cells was assessed by Western

blotting or ELISA.

General Protocol:

Cells were seeded in appropriate culture vessels and grown to a suitable confluency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b610633?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells were serum-starved overnight.

Cells were pre-incubated with various concentrations of S49076 for 2 hours.

Ligand (e.g., HGF, GAS6) was added to stimulate receptor phosphorylation for a short period

(e.g., 10 minutes).

Cells were lysed and protein concentration was determined.

For Western blotting, equal amounts of protein were separated by SDS-PAGE, transferred to

a membrane, and probed with antibodies specific for the phosphorylated and total proteins of

interest.

For ELISA, specific kits were used to quantify the levels of phosphorylated and total proteins.

Densitometric analysis of Western blots or absorbance readings from ELISA were used to

determine IC50 values.

Cell Viability Assays
The effect of S49076 on cell viability was determined using assays such as the MTT assay.

General Protocol:

Cells were seeded in 96-well plates.

After 24-48 hours, cells were treated with a range of S49076 concentrations.

Plates were incubated for a defined period (e.g., 72-120 hours).

MTT reagent was added to each well and incubated to allow for formazan crystal formation.

The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

The absorbance was read at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of S49076 was evaluated in mouse xenograft models.
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General Protocol:

Human tumor cells (e.g., GTL-16) were implanted subcutaneously into immunocompromised

mice.

When tumors reached a specified volume, mice were randomized into treatment groups.

S49076 was administered orally at various doses and schedules.

Tumor volume and body weight were measured regularly.

For pharmacodynamic studies, tumors were collected at specific time points after treatment

to assess target inhibition (e.g., MET phosphorylation) by Western blot or ELISA.

Clinical Development
S49076 has been evaluated in Phase I clinical trials in patients with advanced solid tumors,

both as a monotherapy and in combination with other agents like bevacizumab.[1][6] These

studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and

recommended Phase II dose (RP2D).[1][6] While demonstrating a tolerable safety profile,

single-agent activity was limited.[1] Pharmacokinetic and pharmacodynamic data from these

trials support further investigation of S49076 in combination therapies.[1]

Conclusion
S49076 hydrochloride is a novel multi-kinase inhibitor with potent activity against MET,

AXL/MER, and FGFRs. Its discovery was driven by a rational, structure-based drug design

approach. Preclinical studies have demonstrated its ability to inhibit key oncogenic signaling

pathways, leading to anti-proliferative and anti-tumor effects in relevant cancer models. While

clinical activity as a monotherapy appears limited, its mechanism of action and safety profile

suggest potential for effective combination therapies in cancers with dysregulated MET, AXL, or

FGFR signaling. Further clinical investigation is warranted to fully elucidate the therapeutic

potential of S49076.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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